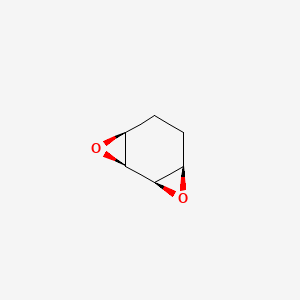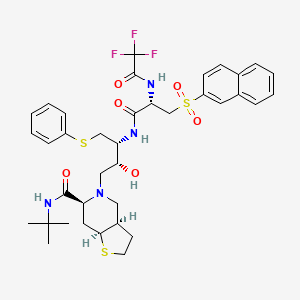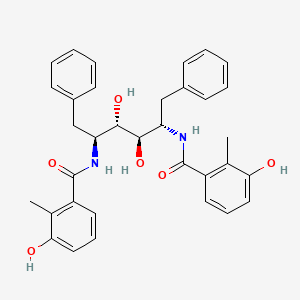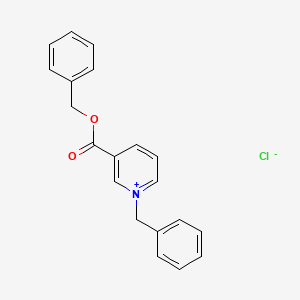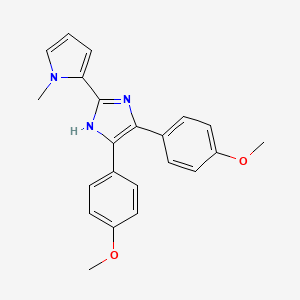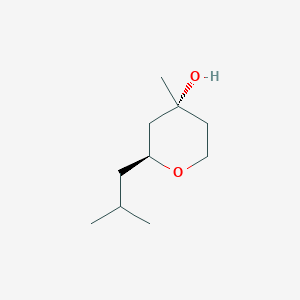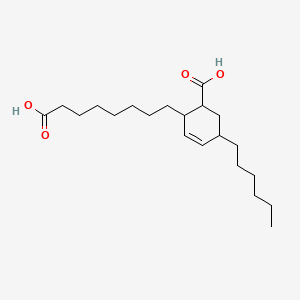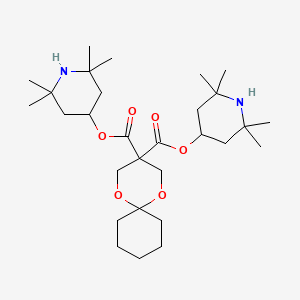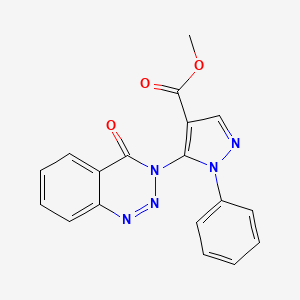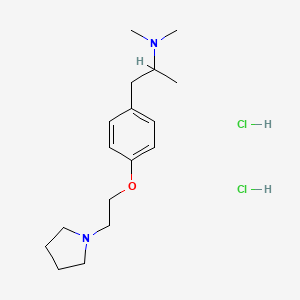
4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate is a complex organic compound that features a pyrrolidine ring, an ethoxy group, and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The ethoxy group and benzene ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-(2-(1-Pyrrolidinyl)ethoxy)phenylboronic acid: Similar structure but with a boronic acid group instead of the trimethylbenzeneethanamine moiety.
4-[2-(1-Pyrrolidinyl)ethoxy]benzenamine: Similar structure but with an amine group instead of the trimethylbenzeneethanamine moiety.
Uniqueness
4-(2-(1-Pyrrolidinyl)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
126002-29-7 |
|---|---|
分子式 |
C17H30Cl2N2O |
分子量 |
349.3 g/mol |
IUPAC名 |
N,N-dimethyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C17H28N2O.2ClH/c1-15(18(2)3)14-16-6-8-17(9-7-16)20-13-12-19-10-4-5-11-19;;/h6-9,15H,4-5,10-14H2,1-3H3;2*1H |
InChIキー |
IQVQKHVPFDXQRS-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)OCCN2CCCC2)N(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


